Rel-ethyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate
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Overview
Description
Rel-ethyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, a cyclopentane derivative, is subjected to various chemical reactions to introduce the desired functional groups.
Introduction of Boc Protecting Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-ethyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,3R)-1-amino-3-hydroxycyclopentane-1-carboxylate: Lacks the Boc protecting group.
Methyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
Rel-ethyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions.
Properties
CAS No. |
207729-01-9 |
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Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl (1S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h9,15H,5-8H2,1-4H3,(H,14,17)/t9-,13+/m1/s1 |
InChI Key |
CVBLNNNHPBYDIV-RNCFNFMXSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CC[C@H](C1)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1(CCC(C1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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